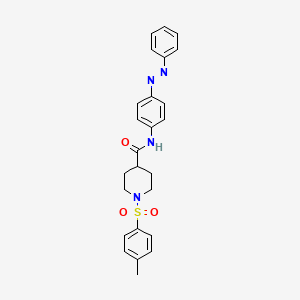
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyldiazenyl group and a tosylpiperidine moiety
Preparation Methods
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the phenyldiazenyl intermediate. This intermediate is then coupled with a tosylpiperidine derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyldiazenyl group or the piperidine ring, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenyldiazenyl group may play a role in binding to these targets, while the tosylpiperidine moiety can influence the compound’s overall stability and solubility. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
(E)-4-(phenyldiazenyl)phenol: This compound shares the phenyldiazenyl group but lacks the tosylpiperidine moiety.
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: This compound has a similar phenyldiazenyl group but differs in the presence of a benzamide moiety instead of the tosylpiperidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
1007054-10-5 |
|---|---|
Molecular Formula |
C25H26N4O3S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O3S/c1-19-7-13-24(14-8-19)33(31,32)29-17-15-20(16-18-29)25(30)26-21-9-11-23(12-10-21)28-27-22-5-3-2-4-6-22/h2-14,20H,15-18H2,1H3,(H,26,30) |
InChI Key |
KRMUCVDHUIUZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















